molecular formula C27H44O B8208832 Dene]-4-methylidene-cyclohexan-1-OL

Dene]-4-methylidene-cyclohexan-1-OL

Cat. No.: B8208832
M. Wt: 384.6 g/mol
InChI Key: QYSXJUFSXHHAJI-CBVBCNMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dene]-4-methylidene-cyclohexan-1-OL is a chemical compound with a unique structure that includes a cyclohexane ring with a methylidene group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dene]-4-methylidene-cyclohexan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone as the primary starting material.

    Formation of Methylidene Group: The methylidene group is introduced through a reaction with a suitable reagent, such as methylene iodide, under basic conditions.

    Hydroxyl Group Introduction: The hydroxyl group is introduced via a reduction reaction, often using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, often involving catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

Dene]-4-methylidene-cyclohexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The methylidene group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Various alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Dene]-4-methylidene-cyclohexan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dene]-4-methylidene-cyclohexan-1-OL exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The methylidene group can participate in various chemical reactions, altering the compound’s properties and interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Similar structure but lacks the methylidene group.

    Methylcyclohexanol: Contains a methyl group instead of a methylidene group.

    Cyclohexanone: Lacks the hydroxyl group but has a similar cyclohexane ring structure.

Uniqueness

Dene]-4-methylidene-cyclohexan-1-OL is unique due to the presence of both a methylidene group and a hydroxyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

(1S,3Z)-3-[(2Z)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12-,23-13-/t21-,24+,25-,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSXJUFSXHHAJI-CBVBCNMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C\3/C[C@H](CCC3=C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.